molecular formula C29H33ClF2N6O9 B12423955 ABL-001-Amide-PEG3-acid

ABL-001-Amide-PEG3-acid

Cat. No.: B12423955
M. Wt: 683.1 g/mol
InChI Key: XPTZKDAIAPRLMB-UPVQGACJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABL-001-Amide-PEG3-acid involves multiple steps, starting from the precursor ABL-001The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ABL-001-Amide-PEG3-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogues of this compound .

Scientific Research Applications

ABL-001-Amide-PEG3-acid is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.

    Biology: Employed in labeling and imaging studies to track biological processes at the cellular level.

    Medicine: Utilized in drug development and diagnostic assays to study the interactions of potential therapeutic agents.

    Industry: Applied in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of ABL-001-Amide-PEG3-acid involves its ability to act as a fluorescent probe. The compound binds to specific molecular targets, and upon excitation by light, it emits fluorescence. This property allows researchers to visualize and track the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the nature of the study .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ABL-001-Amide-PEG3-acid include:

Uniqueness

This compound stands out due to its specific PEG3 linker, which provides unique properties such as improved solubility and stability compared to its analogues. This makes it particularly useful in applications requiring high sensitivity and precision .

Properties

Molecular Formula

C29H33ClF2N6O9

Molecular Weight

683.1 g/mol

IUPAC Name

2-[2-[2-[2-[[(3S,4R)-1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]-4-hydroxypyrrolidine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C29H33ClF2N6O9/c30-29(31,32)47-20-3-1-19(2-4-20)36-27(42)18-13-21(23-5-6-35-37-23)26(34-14-18)38-15-22(24(39)16-38)28(43)33-7-8-44-9-10-45-11-12-46-17-25(40)41/h1-6,13-14,22,24,39H,7-12,15-17H2,(H,33,43)(H,35,37)(H,36,42)(H,40,41)/t22-,24-/m0/s1

InChI Key

XPTZKDAIAPRLMB-UPVQGACJSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O

Canonical SMILES

C1C(C(CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.